molecular formula C17H26O2 B14741543 10-Phenylundecanoic acid CAS No. 6268-52-6

10-Phenylundecanoic acid

Cat. No.: B14741543
CAS No.: 6268-52-6
M. Wt: 262.4 g/mol
InChI Key: BOJGHMZSMNYSRJ-UHFFFAOYSA-N
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Description

10-Phenylundecanoic acid is an organic compound with the molecular formula C17H26O2 It is a type of phenylalkanoic acid, characterized by a phenyl group attached to an undecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

10-Phenylundecanoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with undecanoic acid derivatives. For instance, the reaction of methyl undecenoate with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by hydrolysis, yields this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar Friedel-Crafts alkylation methods. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

10-Phenylundecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-Phenylundecanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its therapeutic potential in treating fungal infections and other diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 10-Phenylundecanoic acid involves its interaction with cellular components. It can modulate metabolic pathways by affecting the synthesis of fatty acids, phospholipids, and ergosterol. This modulation leads to increased levels of reactive oxygen species (ROS), causing damage to the cell membrane and cell wall, ultimately affecting cell viability .

Comparison with Similar Compounds

10-Phenylundecanoic acid can be compared with other phenylalkanoic acids, such as:

  • Phenylacetic acid
  • 3-Phenylpropanoic acid
  • 5-Phenylpentanoic acid
  • 11-Phenylundecanoic acid
  • 13-Phenyltridecanoic acid

These compounds share similar structural features but differ in the length of the carbon chain and specific chemical properties. This compound is unique due to its specific chain length and the position of the phenyl group, which influences its reactivity and applications .

Properties

CAS No.

6268-52-6

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

10-phenylundecanoic acid

InChI

InChI=1S/C17H26O2/c1-15(16-12-8-6-9-13-16)11-7-4-2-3-5-10-14-17(18)19/h6,8-9,12-13,15H,2-5,7,10-11,14H2,1H3,(H,18,19)

InChI Key

BOJGHMZSMNYSRJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCC(=O)O)C1=CC=CC=C1

Origin of Product

United States

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